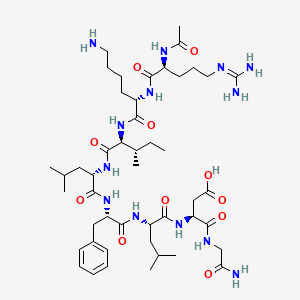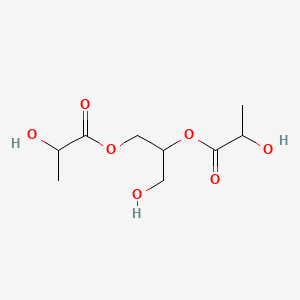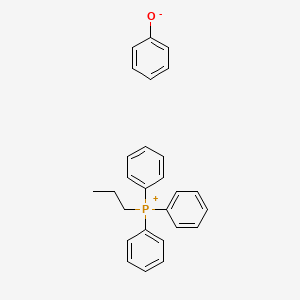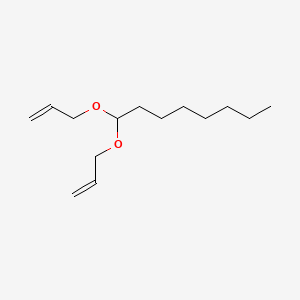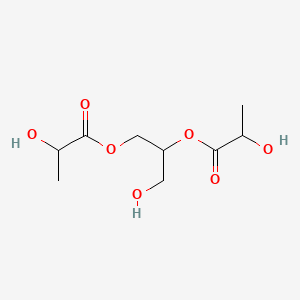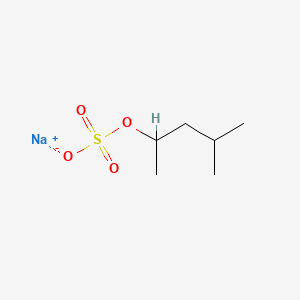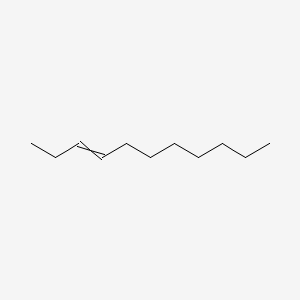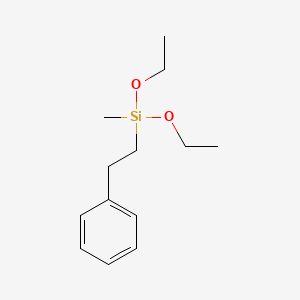
Epinephrine 3-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a catecholamine sulfate conjugate that can be found in human urine and is used for the determination of catecholamine sulfoconjugate isomers . Epinephrine itself is a hormone and neurotransmitter produced by the adrenal glands, playing a crucial role in the body’s fight-or-flight response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of epinephrine 3-sulfate typically involves the sulfation of epinephrine. This can be achieved through the reaction of epinephrine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide (DMF) to facilitate the formation of the sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve batch-wise or continuous processes. The key steps include the preparation of epinephrine, followed by its sulfation using sulfur trioxide or chlorosulfonic acid. The reaction mixture is then purified through crystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Epinephrine 3-sulfate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form adrenochrome sulfate.
Reduction: Reduction of this compound can yield epinephrine.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfate group.
Major Products
Oxidation: Adrenochrome sulfate.
Reduction: Epinephrine.
Substitution: Various substituted epinephrine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Epinephrine 3-sulfate has several scientific research applications:
Chemistry: Used as a standard for the determination of catecholamine sulfoconjugates in analytical chemistry.
Biology: Studied for its role in the metabolism and excretion of catecholamines.
Medicine: Investigated for its potential effects on cardiovascular and nervous systems.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
Mécanisme D'action
Epinephrine 3-sulfate exerts its effects primarily through its interaction with adrenergic receptors. It acts on both alpha and beta-adrenergic receptors, leading to various physiological responses such as vasoconstriction, increased heart rate, and bronchodilation . The sulfate group may influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norepinephrine: Another catecholamine with similar physiological effects.
Dopamine: A precursor to epinephrine and norepinephrine with distinct neurological functions.
Uniqueness
Epinephrine 3-sulfate is unique due to its sulfate conjugation, which affects its solubility, stability, and excretion. This modification can influence its biological activity and potential therapeutic applications compared to its non-sulfated counterparts .
Propriétés
Numéro CAS |
84004-93-3 |
|---|---|
Formule moléculaire |
C9H13NO6S |
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
[2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-7(11)9(4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m0/s1 |
Clé InChI |
UVOUYHHCKBJLOS-QMMMGPOBSA-N |
SMILES isomérique |
CNC[C@@H](C1=CC(=C(C=C1)O)OS(=O)(=O)O)O |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)O)OS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
